molecular formula C20H19N3O3S2 B4687562 2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(3-pyridinylmethyl)benzamide

2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(3-pyridinylmethyl)benzamide

Cat. No. B4687562
M. Wt: 413.5 g/mol
InChI Key: MEGUKJHMHUIJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(methylthio)phenyl]sulfonyl}amino)-N-(3-pyridinylmethyl)benzamide, commonly known as MPT0B392, is a novel small molecule compound that has gained attention in the field of cancer research. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

The exact mechanism of action of MPT0B392 is not fully understood. However, studies have suggested that it targets multiple signaling pathways involved in cancer cell proliferation and survival. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are known to play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
MPT0B392 has been shown to exert its anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. In addition, it has been found to enhance the activity of the immune system, which can help in the clearance of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPT0B392 in lab experiments is its high potency and selectivity towards cancer cells. It has shown minimal toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, its limited solubility and stability in aqueous solutions can pose a challenge for its use in in vivo studies.

Future Directions

There are several future directions for research on MPT0B392. One possible direction is to explore its potential in combination therapy with other anticancer agents. Another direction is to investigate its efficacy in different types of cancer and in patient-derived tumor models. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacokinetic properties for clinical use.
In conclusion, MPT0B392 is a promising anticancer agent that has shown potent cytotoxicity and tumor growth inhibition in preclinical studies. Its mechanism of action and biochemical effects make it a potential candidate for cancer therapy. However, further research is needed to optimize its pharmacokinetic properties and explore its potential in combination therapy.

Scientific Research Applications

MPT0B392 has been extensively studied for its anticancer properties. It has shown potent cytotoxicity against various cancer cell lines, including lung, breast, colon, and pancreatic cancer cells. In addition, it has also been found to inhibit tumor growth and induce apoptosis in animal models of cancer.

properties

IUPAC Name

2-[(4-methylsulfanylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c1-27-16-8-10-17(11-9-16)28(25,26)23-19-7-3-2-6-18(19)20(24)22-14-15-5-4-12-21-13-15/h2-13,23H,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGUKJHMHUIJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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